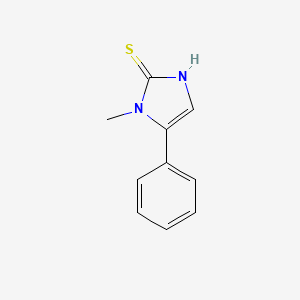

1-methyl-5-phenyl-1H-imidazole-2-thiol

Description

Overview of Imidazole (B134444) Derivatives in Scientific Research

Imidazole derivatives are renowned for their broad spectrum of pharmacological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties. nih.govneu.edu.tr This wide range of biological effects stems from the ability of the imidazole ring to engage in various interactions with biological targets, such as hydrogen bonding and coordination with metal ions in enzymes. neu.edu.tr The versatility of the imidazole core allows for the introduction of various substituents at different positions, enabling the fine-tuning of its physicochemical and biological properties. This has made imidazole and its derivatives a privileged scaffold in drug discovery and development. nih.gov

Research Context of 1-Methyl-5-phenyl-1H-imidazole-2-thiol within Imidazole Chemistry

Within the broader landscape of imidazole chemistry, this compound, also known by its tautomeric form 1-methyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione, represents a specific molecular architecture with distinct features. scbt.com The presence of a methyl group at the 1-position, a phenyl group at the 5-position, and a thiol/thione group at the 2-position contributes to its unique electronic and steric characteristics.

The academic interest in this particular compound lies in understanding how these specific substitutions influence its chemical reactivity, potential biological activity, and spectroscopic properties. The phenyl group at the 5-position can significantly impact the molecule's lipophilicity and potential for π-π stacking interactions, which are crucial for binding to biological receptors. The methyl group at the N1 position prevents tautomerization at that site and influences the compound's polarity and metabolic stability. The thiol group at the 2-position is of particular interest due to its potential to act as a nucleophile, a metal chelator, or to undergo oxidation-reduction reactions.

While extensive research has been conducted on the broader class of imidazole-2-thiol derivatives, detailed studies focusing specifically on this compound are less prevalent in publicly accessible scientific literature. However, its structural similarity to other biologically active imidazole-2-thiols suggests its potential for investigation in various therapeutic areas. The synthesis and characterization of this compound serve as a foundational step for exploring its potential applications in medicinal chemistry and materials science.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, based on available chemical data. scbt.com

| Property | Value |

| CAS Number | 25433-13-0 |

| Molecular Formula | C₁₀H₁₀N₂S |

| Molecular Weight | 190.26 g/mol |

| Alternate Name | 1-methyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione |

This data is based on publicly available chemical databases.

Spectroscopic Data

Detailed spectroscopic data for this compound is not extensively reported in the scientific literature. However, based on the analysis of related imidazole-2-thiol and benzimidazole-2-thiol derivatives, the expected spectroscopic characteristics can be inferred. rrpharmacology.ru

| Spectroscopic Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the methyl protons, aromatic protons of the phenyl ring, and the imidazole ring proton. The chemical shifts would be influenced by the electronic environment created by the thiol and phenyl groups. |

| ¹³C NMR | Resonances for the carbon atoms of the methyl group, the phenyl ring, the imidazole ring, and a characteristic signal for the C=S carbon of the thione tautomer. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (if any tautomerism occurs), C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the imidazole and phenyl rings, and a prominent C=S stretching band for the thione form. rrpharmacology.ru |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (190.26 g/mol ) and characteristic fragmentation patterns. |

This is a predictive overview based on the analysis of structurally similar compounds.

Structure

3D Structure

Propriétés

IUPAC Name |

3-methyl-4-phenyl-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-12-9(7-11-10(12)13)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMUOBZHQAVQNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CNC1=S)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352020 | |

| Record name | 1-methyl-5-phenyl-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25433-13-0 | |

| Record name | 1-methyl-5-phenyl-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Methyl 5 Phenyl 1h Imidazole 2 Thiol and Its Derivatives

Established Synthetic Pathways for Imidazole-2-thiols

Traditional methods for the synthesis of the imidazole-2-thiol skeleton have been well-documented and provide a solid foundation for the preparation of 1-methyl-5-phenyl-1H-imidazole-2-thiol. These pathways often involve the formation of the imidazole (B134444) ring through cyclization or condensation reactions.

Cyclization Reactions for Thioimidazole Formation

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including imidazole-2-thiols. These reactions typically involve the formation of one or more new bonds to close a ring system from an acyclic precursor. A common strategy involves the reaction of an α-haloketone with a thiourea (B124793) derivative. For the synthesis of this compound, this would involve the reaction of 2-bromo-1-phenylpropan-1-one with N-methylthiourea. The reaction proceeds through an initial S-alkylation followed by an intramolecular cyclization to form the imidazole ring.

Another versatile cyclization approach involves the reaction of α-aminoketones with a source of thiocarbonyl functionality. For instance, the reaction of 1-amino-1-phenylpropan-2-one (B3259658) with potassium thiocyanate (B1210189) can lead to the formation of the corresponding imidazole-2-thiol. The specific synthesis of this compound via this route would require the corresponding N-methylated α-aminoketone.

Base-catalyzed cyclization of chalcones (α,β-unsaturated ketones) with reagents like hydrazine (B178648) hydrate (B1144303) in the presence of ethanol (B145695) has been employed to synthesize pyrazolyl-substituted imidazole-2-thiols. niscpr.res.in While not a direct synthesis of the target compound, this methodology highlights the utility of cyclization in building complex heterocyclic systems based on the imidazole-2-thiol core.

Condensation-Based Synthetic Strategies

Condensation reactions, which involve the joining of two or more molecules with the elimination of a small molecule like water, are widely used in the synthesis of imidazole-2-thiols. A prominent example is the condensation of a 1,2-dicarbonyl compound with an amine and a source of the thiol group. For the target molecule, the condensation of 1-phenylpropane-1,2-dione with methylamine (B109427) and a thiocyanate salt would be a plausible route.

The Claisen-Schmidt condensation has been utilized to prepare chalcones which can then be further reacted to form imidazole-2-thiol derivatives. niscpr.res.in For example, the condensation of an appropriately substituted 1-(1H-imidazol-5-yl)ethan-1-one with an aromatic aldehyde yields a chalcone (B49325) that can undergo further cyclization reactions. niscpr.res.in

A multi-step synthesis of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols involves the initial reduction of 2-nitroaniline, followed by cyclization with carbon disulfide (CS2) to form the benzimidazole-2-thiol core. nih.gov This core is then nitrated, reduced to an amine, and finally condensed with aromatic aldehydes. nih.gov This demonstrates a sequence of condensation and cyclization reactions to build a functionalized imidazole-2-thiol system.

Multi-Component Reaction Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer significant advantages in terms of efficiency and atom economy. The Debus-Radziszewski imidazole synthesis is a classic example of an MCR, involving the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). jetir.org A modification of this reaction using a primary amine instead of ammonia can lead to N-substituted imidazoles.

For the synthesis of imidazole-2-thiol derivatives, a multi-component approach could involve the reaction of an α-ketoaldehyde, an amine, and a thiocyanate source. An efficient method for the synthesis of N-thiomethyl benzimidazoles has been described using o-phenylenediamines, thiophenols, and aldehydes in a metal-free, base-promoted sequential multicomponent assembly. nih.gov While focused on benzimidazoles, the principles of this MCR could be adapted for the synthesis of this compound.

Markwald Synthesis Modifications for 2-Mercaptoimidazole Preparation

The Markwald synthesis is a classical and versatile method for the preparation of 2-mercaptoimidazoles. derpharmachemica.comresearchgate.net It typically involves the reaction of an α-amino ketone or α-amino aldehyde with potassium thiocyanate or an alkyl isothiocyanate. derpharmachemica.comresearchgate.net The sulfur atom can subsequently be removed through various oxidative methods if the corresponding imidazole is desired. derpharmachemica.com

To synthesize this compound using a modified Markwald synthesis, one would start with 1-amino-1-phenylpropan-2-one. Reaction of this α-amino ketone with methyl isothiocyanate would directly lead to the formation of the target compound. Alternatively, reaction with potassium thiocyanate would yield the unsubstituted imidazole-2-thiol, which could then be methylated at the N1 position.

Novel and Green Chemistry Approaches in Thioimidazole Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methodologies. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. jetir.orgasianpubs.org The use of microwave irradiation has been successfully applied to the synthesis of various imidazole derivatives. jetir.orgasianpubs.orgnih.gov

For instance, the Debus-Radziszewski synthesis of 2,4,5-triphenyl imidazoles has been efficiently carried out under microwave irradiation in the presence of glacial acetic acid as a catalyst in solvent-free conditions, with reaction times as short as 1-3 minutes. jetir.org A solvent-free, microwave-assisted approach has also been described for the ring-opening reactions of phenyl glycidyl (B131873) ether with imidazoles, demonstrating the rapid and efficient nature of this technique. nih.gov These examples suggest that the synthesis of this compound could be significantly optimized by employing microwave heating, potentially leading to a more rapid and environmentally benign process. jetir.orgnih.gov

The following table summarizes representative reaction conditions for microwave-assisted synthesis of imidazole derivatives, which could be adapted for the synthesis of this compound.

Table 1: Representative Microwave-Assisted Synthesis Conditions for Imidazole Derivatives

| Reactants | Catalyst/Solvent | Power (W) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzil, Benzaldehyde, Ammonium Acetate | Glacial Acetic Acid (solvent-free) | 800 | 1-3 | >90 | jetir.org |

| Imidazole, Phenyl Glycidyl Ether | Solvent-free | Not specified | 1 | 53 | nih.gov |

| 2-Methylimidazole, Phenyl Glycidyl Ether | Solvent-free | Not specified | 1 | 49 | nih.gov |

Metal-Catalyzed Synthetic Protocols

Metal-catalyzed reactions offer efficient and selective routes to imidazole-2-thione derivatives. Palladium and copper catalysts, in particular, have demonstrated significant utility in the formation of the imidazole core and its subsequent functionalization.

Palladium-Catalyzed Synthesis: Palladium catalysts are instrumental in various cross-coupling and cyclization reactions for the synthesis of substituted imidazoles. While specific examples for the direct synthesis of this compound are not extensively detailed in the literature, palladium-catalyzed methods for analogous structures suggest potential pathways. For instance, palladium-catalyzed cycloisomerization of 1,6-enynes has been utilized to construct imidazole-containing fused heterocyclic systems. patsnap.com

Copper-Catalyzed Synthesis: Copper-catalyzed reactions provide a valuable alternative for the synthesis of imidazole derivatives. These methods often involve intramolecular N-arylation of ortho-chlorinated arylhydrazones, leading to the formation of the imidazole ring. nih.gov The optimization of reaction conditions, including the choice of catalyst, base, ligand, and solvent, is crucial for achieving high yields. nih.gov For example, a study on the synthesis of N-phenyl-1H-indazoles from ortho-chlorinated arylhydrazones highlighted the effectiveness of copper catalysis, with the best yields obtained after optimizing reaction time and temperature. nih.gov

| Catalyst System | Substrates | Product Type | Reference |

| Palladium(0) | Allyl propargyl ethers | Chiral N,P-ligands for cycloisomerization | patsnap.com |

| Copper(I) | o-chlorinated arylhydrazones | N-phenyl-1H-indazoles | nih.gov |

Transition-Metal-Free Synthetic Methodologies

In a move towards more sustainable and cost-effective synthetic routes, transition-metal-free methodologies for the synthesis of substituted imidazoles have been developed. These methods often rely on base-mediated reactions and cyclization strategies.

One notable approach involves the base-mediated deaminative coupling of benzylamines with nitriles, which results in the one-step synthesis of 2,4,5-trisubstituted imidazoles with the liberation of ammonia. nih.gov Another strategy focuses on the [3 + 2] cyclization of vinyl azides with amidines, providing a catalyst-free pathway to 2,4-disubstituted-1H-imidazoles. acs.org Furthermore, the synthesis of 1,5-disubstituted 1,2,3-triazoles, which can be precursors to certain imidazole derivatives, has been achieved through a transition-metal-free reaction of aryl azides and terminal alkynes in the presence of a catalytic amount of tetraalkylammonium hydroxide (B78521) in DMSO. nih.govwilliams.edu

| Reaction Type | Reactants | Product | Key Features |

| Deaminative Coupling | Benzylamines, Nitriles | 2,4,5-Trisubstituted imidazoles | Base-mediated, one-step, ammonia liberation |

| [3 + 2] Cyclization | Vinyl azides, Amidines | 2,4-Disubstituted-1H-imidazoles | Catalyst-free |

| Nucleophilic Addition/Cyclization | Aryl azides, Terminal alkynes | 1,5-Diaryl-1,2,3-triazoles | Catalytic tetraalkylammonium hydroxide, mild conditions |

Electrochemical Synthesis Methodologies

Electrochemical synthesis has emerged as a powerful and environmentally friendly tool for the construction of heterocyclic compounds, including imidazole-2-thiones. These methods avoid the use of harsh chemical oxidants or reducing agents by employing an electric current to drive the desired transformations.

A notable example is the anodic desulfurization of 2-mercapto-imidazoles to their corresponding imidazoles. rsc.orgniscpr.res.in This bromide-mediated transformation can be conducted in a simple undivided electrochemical cell with carbon electrodes under constant current electrolysis. rsc.orgniscpr.res.in The process has been successfully applied to a variety of imidazole and triazole derivatives with high yields. rsc.org The scalability of this electrochemical method has also been demonstrated in the multigram synthesis of a technically relevant N-heterocyclic carbene (NHC) ligand precursor. rsc.org This approach offers a safer and more atom-economical alternative to traditional desulfurization methods that often employ hazardous reagents like Raney nickel or peroxides. niscpr.res.in

Derivatization Strategies of the this compound Scaffold

The versatility of the this compound scaffold lies in its susceptibility to various derivatization reactions, allowing for the synthesis of a wide range of functionalized molecules with tailored properties.

Nucleophilic Substitution Reactions at the Thiol Group

The thiol group at the C2 position of the imidazole ring is a key site for nucleophilic substitution reactions, most notably S-alkylation. This reaction allows for the introduction of various alkyl and aryl groups, leading to a diverse array of thioether derivatives. The alkylation of imidazole-2-thiones typically proceeds by reaction with alkyl halides or other electrophilic reagents in the presence of a base. williams.educlockss.org For instance, the alkylation of 4,5-dihydro-1H-imidazole-2-thiol with iodomethylsilanes and -siloxanes has been reported to yield S-alkylated products. researchgate.netrsc.org

Modifications via Electrophilic Aromatic Substitution

The phenyl ring at the C5 position and the imidazole ring itself can undergo electrophilic aromatic substitution, although the reactivity is influenced by the existing substituents. The nitration of phenyl-imidazole derivatives has been achieved using various nitrating agents. For example, the nitration of 2-phenyl-imidazole can be directed to the 4-nitro or 5-nitro position depending on the reaction conditions. google.com The use of a mixture of nitric acid and sulfuric acid can lead to nitration on the phenyl ring as well. google.com Sulfonation of the phenyl ring of a phenyl-imidazole derivative has been accomplished using chlorosulfonic acid. google.com

It is important to note that direct electrophilic substitution on the imidazole ring can be challenging. For instance, nitration of imidazoles often leads to 4- or 5-nitro derivatives, while the synthesis of 2-nitroimidazoles requires specific strategies, such as the nitration of N-substituted imidazoles under controlled conditions. patsnap.comgoogle.com

Formation of Complex Hybrid Structures (e.g., Thiazole (B1198619)/Oxadiazole Linkages)

The this compound scaffold serves as a valuable building block for the synthesis of more complex hybrid molecules incorporating other heterocyclic rings, such as thiazole and oxadiazole. These hybrid structures are of significant interest due to their potential for novel chemical properties and biological activities.

Thiazole-Linked Derivatives: The synthesis of thiazole-linked imidazole derivatives often involves the reaction of an imidazole precursor bearing a suitable functional group with a thiazole-forming reagent. For example, new series of thiazole derivatives have been synthesized by reacting 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with various heterocyclic amines and thiosemicarbazone derivatives. nih.gov Another approach involves the reaction of imidazo[2,1-b]thiazole-thiosemicabazone derivatives with hydrazonoyl chlorides to create thiazolylimidazothiazoles. google.com

Oxadiazole-Linked Derivatives: The construction of oxadiazole-linked imidazole hybrids typically involves the cyclization of an appropriate imidazole-containing precursor. A common method is the reaction of an imidazole carbohydrazide (B1668358) with carbon disulfide in the presence of a base to form a 1,3,4-oxadiazole-2-thiol (B52307) ring. mdpi.com This oxadiazole thiol can then be further functionalized through nucleophilic substitution reactions. google.comacs.org For instance, a promising imidazole compound containing a 1,3,4-oxadiazole (B1194373) moiety was synthesized by refluxing a potassium salt of an imidazole carbohydrazide with phenacyl bromide. mdpi.com

| Hybrid Structure | Synthetic Approach | Key Intermediates/Reagents | Reference |

| Thiazole-Linked Imidazole | Reaction with thiazole-forming reagents | 2-bromo-1-(thiazol-5-yl)ethan-1-one derivatives, thiosemicarbazones | nih.gov |

| Oxadiazole-Linked Imidazole | Cyclization of imidazole carbohydrazides | Imidazole-4-carbohydrazide, Carbon disulfide, Phenacyl bromide | mdpi.com |

Structure Activity Relationship Sar Studies and Rational Drug Design

Elucidation of Crucial Molecular Features Influencing Biological Activity

The biological activity of imidazole-2-thiol derivatives is deeply influenced by the nature and position of various substituents on the core structure. The imidazole (B134444) ring itself is recognized as a crucial pharmacophore, a feature essential for the molecule's biological activity. sapub.org SAR studies have demonstrated that modifications to the phenyl ring and the imidazole core can significantly alter the therapeutic potential of these compounds. niscpr.res.in

Key molecular features that influence biological activity include:

Substituents on the Phenyl Ring: The presence, type, and position of functional groups on the 5-phenyl ring are critical. For instance, in related benzimidazole-2-thiol series, the introduction of electron-withdrawing or electron-donating groups on the aryl ring attached to an imine group at C-5 led to a wide range of inhibitory activities against enzymes like α-glucosidase. nih.gov Compounds with hydroxyl and methoxy groups at different positions on the phenyl ring showed varying potencies, highlighting the importance of these substitutions for interaction with biological targets. nih.gov

Modifications at the N-1 Position: The methyl group at the N-1 position of 1-methyl-5-phenyl-1H-imidazole-2-thiol is a key site for modification. Altering this substituent can impact the molecule's lipophilicity, steric profile, and ability to form hydrogen bonds, thereby affecting its pharmacokinetic and pharmacodynamic properties.

The Thiol Group: The thiol (SH) group at the C-2 position is another significant feature. It can be S-alkylated to create new derivatives, and its presence is often crucial for the molecule's mechanism of action, including its antioxidant and antimicrobial properties. sapub.org

The unpredictability of how structural modifications will affect biological activity underscores the complexity of drug development and the importance of empirical SAR studies. niscpr.res.in

| Structural Modification Site | Example of Modification | Observed Impact on Biological Activity | Reference |

|---|---|---|---|

| 5-Phenyl Ring | Addition of hydroxyl (-OH) or methoxy (-OCH3) groups | Varying inhibitory potency against enzymes, dependent on position. | nih.gov |

| Imidazole Core | Cyclization of chalcones to form pyrazolyl-imidazole-2-thiols | Creation of derivatives with moderate antimicrobial activity. | niscpr.res.in |

| C-2 Thiol Group | S-alkylation or conversion to thio-substituted derivatives | Generation of compounds with potential antimicrobial and antioxidant activities. | sapub.org |

Insights for Rational Drug Design of Imidazole-2-thiols

SAR studies provide invaluable insights for the rational design of new drugs based on the imidazole-2-thiol framework. The imidazole scaffold is particularly advantageous as it allows for a multitude of possible substitutions on its ring and adjacent atoms. nih.gov This versatility enables the design of derivatives with enhanced target selectivity and improved pharmacokinetic profiles. nih.gov

The process of rational drug design for this class of compounds involves:

Identifying the Pharmacophore: Recognizing the core imidazole-2-thiol structure as the essential component for the desired biological effect. niscpr.res.in

Targeted Modifications: Systematically altering substituents at key positions (N-1, C-5 phenyl ring) based on SAR data to optimize interactions with the biological target. For example, if a hydroxyl group at a specific position on the phenyl ring enhances activity, new analogs will be designed to mimic or improve this interaction. nih.gov

Improving Drug-like Properties: Modifying the structure to enhance absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for a compound's effectiveness as a drug. nih.gov The imidazole ring's structure offers a platform to fine-tune these properties. nih.gov

By leveraging SAR findings, researchers can move beyond random screening and purposefully engineer molecules with a higher probability of therapeutic success. niscpr.res.innih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. garph.co.ukresearchgate.net For imidazole derivatives, QSAR studies provide a predictive framework to estimate the activity of newly designed compounds before their synthesis. nih.gov

Both 2D-QSAR and 3D-QSAR models have been successfully applied to imidazole-containing compounds. nih.govnih.gov

2D-QSAR: These models correlate biological activity with 2D structural descriptors, which are numerical representations of a molecule's properties. nih.gov Studies on imidazole derivatives have identified that parameters like lipophilicity (ClogP) and steric bulk (Molar Refractivity, MR) are often correlated with activity. garph.co.uk Lipophilicity can influence the molecule's ability to cross cell membranes, while steric factors can affect how well the molecule fits into a target's binding site. garph.co.uk

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a three-dimensional perspective. nih.govnih.gov These models map the steric and electrostatic fields around the molecules to identify regions where modifications would likely increase or decrease activity.

These QSAR models serve as powerful tools in the drug design process, allowing for the prioritization of which novel analogs to synthesize and test, thereby saving time and resources. researchgate.net

| QSAR Model Type | Key Descriptors/Fields | Insights Provided for Imidazole Derivatives | Reference |

|---|---|---|---|

| 2D-QSAR | Lipophilicity (ClogP), Steric Parameters (MR) | Identifies the correlation between physicochemical properties and biological activity, guiding substituent selection. | garph.co.uk |

| 3D-QSAR (CoMFA/CoMSIA) | Steric and Electrostatic Fields | Provides a 3D map of molecular features that are critical for activity, guiding precise structural modifications. | nih.govnih.gov |

| Hologram QSAR (HQSAR) | Molecular Fragments (Holograms) | Identifies key structural fragments that contribute positively or negatively to the biological activity of cruzain inhibitors. | nih.gov |

Computational Design of Novel Analogs

Computational design, or in silico drug design, utilizes computer modeling to create and evaluate novel molecules before they are synthesized in a lab. researchgate.net This approach is heavily used for designing analogs of this compound.

Key computational methods include:

Molecular Docking: This technique predicts the preferred orientation of a molecule (ligand) when bound to a specific biological target, such as an enzyme or receptor. nih.govmdpi.com For imidazole derivatives, docking studies have been used to understand their binding modes with targets like cyclooxygenase-2 (COX-2) and sirtuins. nih.govnih.gov The results reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand in the active site. nih.gov For example, docking studies showed that the methylsulfonyl group of certain imidazole derivatives could form effective hydrogen bonds with key residues like Arg513 in the COX-2 active site. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to analyze the stability of the predicted protein-ligand complex over time. nih.gov These simulations provide insights into the conformational changes and flexibility of both the ligand and the target, confirming the stability of their interaction. nih.gov

ADME Prediction: Computational tools are also used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of designed analogs. nih.gov This helps to filter out candidates that are likely to have poor pharmacokinetic profiles early in the design process.

These computational approaches allow for the rapid screening of large virtual libraries of potential drug candidates, focusing synthetic efforts on molecules with the highest predicted affinity, selectivity, and drug-like properties. nih.govmdpi.com

| Computational Technique | Application for Imidazole Analogs | Example Target | Key Findings | Reference |

|---|---|---|---|---|

| Molecular Docking | Predicting binding affinity and orientation in the active site. | Cyclooxygenase-2 (COX-2) | Identified key hydrogen bonding and hydrophobic interactions, guiding the design of selective inhibitors. | nih.govnih.gov |

| Molecular Dynamics (MD) | Assessing the stability of the protein-ligand complex. | COX-2 | Confirmed the stability of interactions predicted by docking through metrics like RMSD and hydrogen bond analysis. | nih.gov |

| ADME Analysis | Evaluating potential pharmacokinetic properties. | Sirtuins | Evaluated designed compounds to ensure they fall within a favorable range for being a potential drug. | nih.gov |

Advanced Spectroscopic and Structural Elucidation Methodologies in Thioimidazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise molecular structure of organic compounds by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) atoms.

Detailed experimental ¹H NMR and ¹³C NMR spectral data for 1-methyl-5-phenyl-1H-imidazole-2-thiol are not extensively reported in publicly available scientific literature. For definitive structural confirmation, analysis of a pure sample would be required. Theoretical chemical shifts can be predicted using computational chemistry software, which would anticipate signals corresponding to the methyl, phenyl, and imidazole (B134444) ring protons and carbons. The expected ¹H NMR spectrum would show distinct signals for the N-methyl protons, the protons of the phenyl group, and the single proton on the imidazole ring. Similarly, the ¹³C NMR spectrum would display unique resonances for the methyl carbon, the carbons of the phenyl ring, and the three distinct carbons of the imidazole core, including the characteristic thione (C=S) carbon.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While specific experimental IR spectra for this compound are not readily found in peer-reviewed journals, the expected spectrum would exhibit characteristic absorption bands. Key vibrational modes would include C-H stretching from the aromatic phenyl ring and the methyl group, C=C and C=N stretching vibrations within the imidazole and phenyl rings, and a prominent C=S (thione) stretching band. The presence of the thiol tautomer could also be indicated by a weak S-H stretching band.

Mass Spectrometry (MS, HRMS, HREI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

For this compound (C₁₀H₁₀N₂S), the exact mass can be calculated. A high-resolution mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ that corresponds precisely to this calculated mass, confirming the elemental composition. Fragmentation patterns observed in the mass spectrum would offer further structural insights, showing the loss of fragments such as the methyl group or parts of the phenyl ring. However, specific experimental mass spectrometry data for this compound is not widely documented.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. This technique is the gold standard for structural elucidation.

A search of crystallographic databases indicates that the specific crystal structure of this compound has not been publicly reported. If suitable single crystals were grown, this analysis would definitively confirm the connectivity of the atoms and reveal the planarity of the imidazole ring, the orientation of the phenyl substituent, and the packing of the molecules in the crystal lattice.

Elemental Analysis in Compound Characterization

Elemental analysis is a crucial technique for verifying the purity and empirical formula of a synthesized compound by determining the percentage composition of its constituent elements. The molecular formula for this compound is C₁₀H₁₀N₂S, with a molecular weight of 190.26 g/mol . scbt.com The theoretical elemental composition can be calculated from this formula.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 10 | 120.10 | 63.13 |

| Hydrogen | H | 1.01 | 10 | 10.10 | 5.31 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 14.73 |

| Sulfur | S | 32.06 | 1 | 32.06 | 16.85 |

| Total | | | | 190.29 | 100.00 |

Experimental elemental analysis of a purified sample of the compound should yield percentage values that are in close agreement (typically within ±0.4%) with these theoretical values to confirm its elemental composition and purity.

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature. This technique is used to assess the thermal stability of a compound and study its decomposition profile. There is no specific TGA data available in the scientific literature for this compound. A typical TGA experiment would involve heating a sample of the compound at a constant rate in an inert atmosphere (e.g., nitrogen) and recording the mass loss. The resulting thermogram would indicate the temperature at which the compound begins to decompose and the temperature at which decomposition is complete.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is an analytical technique used to identify crystalline phases and to determine the degree of crystallinity of a solid material. Each crystalline solid has a unique PXRD pattern, which acts as a "fingerprint." While a single-crystal structure provides the most detailed information, PXRD is invaluable for analyzing bulk powder samples. No experimental PXRD data for this compound is currently reported in the literature. Analysis of a bulk sample would provide a diffraction pattern that could be used for phase identification, purity assessment, and comparison with theoretical patterns calculated from single-crystal X-ray data if it were to become available.

UV-Vis Spectroscopy for Electronic Structure and Binding Studies

Ultraviolet-visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic structure of molecules like this compound. This method measures the absorption of ultraviolet and visible light by a compound, providing insights into its electronic transitions. The absorption of light excites electrons from lower energy molecular orbitals (typically bonding or non-bonding orbitals) to higher energy anti-bonding orbitals. The wavelengths at which these absorptions occur, and their intensities, are characteristic of the molecule's structure and electronic environment.

For thioimidazole derivatives, the UV-Vis spectrum is largely influenced by π → π* and n → π* electronic transitions. The imidazole and phenyl rings, being aromatic, contain delocalized π-electron systems. The sulfur atom of the thiol group also possesses non-bonding electrons (n electrons). Consequently, the electronic spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to these transitions.

Computational studies, often employing Time-Dependent Density Functional Theory (TD-DFT), have become invaluable in interpreting the UV-Vis spectra of complex organic molecules. nih.govmdpi.com These theoretical calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. By correlating experimental spectra with theoretical predictions, specific electronic transitions can be assigned to the observed absorption bands, offering a detailed understanding of the molecule's electronic structure. For instance, computational analyses of similar imidazole derivatives have successfully elucidated the nature of their electronic transitions. nih.govresearchgate.net

UV-Vis spectroscopy is also a powerful tool for studying the binding of this compound with metal ions and other molecules. nih.gov Upon complexation, the electronic environment of the thioimidazole ligand is altered, leading to shifts in its absorption spectrum. These spectral changes, such as a shift in λmax (either to longer wavelengths, known as a bathochromic or red shift, or to shorter wavelengths, a hypsochromic or blue shift) or a change in absorbance intensity, can be monitored to study the binding event.

By systematically titrating the thioimidazole solution with a metal salt and recording the UV-Vis spectra, one can determine the stoichiometry of the resulting complex and its binding constant. This information is crucial for understanding the coordination chemistry of this compound and its potential applications as a ligand in catalysis or as a sensor.

| Parameter | Description | Typical Data Obtained |

| λmax | Wavelength of maximum absorbance. | Indicates the energy of electronic transitions. |

| Molar Absorptivity (ε) | A measure of how strongly a chemical species absorbs light at a given wavelength. | Proportional to the probability of the electronic transition. |

| Isosbestic Point | A specific wavelength at which the total absorbance of a sample remains constant during a chemical reaction or a physical change. | Indicates the presence of two interconverting species in equilibrium. |

| Binding Constant (K) | A measure of the strength of the non-covalent interaction between two molecules. | Determined from the changes in absorbance upon titration. |

Electron Paramagnetic Resonance (EPR) for Metal Complex Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is particularly valuable for characterizing metal complexes where the metal ion is paramagnetic (i.e., has one or more unpaired electrons). When this compound acts as a ligand to form a complex with a paramagnetic transition metal ion, such as copper(II), EPR spectroscopy can provide detailed information about the coordination environment of the metal center.

The EPR spectrum is sensitive to the local environment of the unpaired electron. Key parameters obtained from an EPR spectrum include the g-factor and hyperfine coupling constants. The g-factor is a dimensionless quantity that is characteristic of the electronic structure of the paramagnetic center. For transition metal complexes, the g-factor is anisotropic, meaning its value depends on the orientation of the complex with respect to the external magnetic field. This anisotropy provides information about the geometry of the metal complex.

Hyperfine coupling arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby atomic nuclei. The resulting splitting of the EPR signal into multiple lines can reveal the identity and number of atoms that are directly coordinated to the metal ion. For instance, in a copper(II) complex of this compound, hyperfine coupling to the copper nucleus (with a nuclear spin of I = 3/2) would split the EPR signal into four lines. Further coupling to the nitrogen atoms of the imidazole ring could also be observed, providing direct evidence of coordination.

EPR studies on copper(II) complexes with other imidazole-containing ligands have demonstrated the utility of this technique in elucidating their coordination chemistry. mdpi.comresearchgate.netnih.gov For example, the g-values can distinguish between different coordination geometries, such as square planar or tetrahedral. The hyperfine coupling constants provide a measure of the covalency of the metal-ligand bond.

| EPR Parameter | Information Provided | Typical Values/Observations for Cu(II) Complexes |

| g-factor (g) | Characterizes the electronic structure of the paramagnetic center. | Anisotropic values (g∥ and g⊥) provide information on the geometry of the complex. For many Cu(II) complexes, g∥ > g⊥ > 2.0023. |

| Hyperfine Coupling Constant (A) | Measures the interaction between the unpaired electron and nearby nuclei. | Splitting of the EPR signal reveals the identity and number of coordinating atoms. For Cu(II), a four-line pattern is typically observed due to coupling with the copper nucleus. |

| Superhyperfine Coupling | Arises from the interaction with ligand nuclei. | Provides direct evidence of the atoms coordinated to the metal ion (e.g., nitrogen from the imidazole ring). |

By combining the insights from both UV-Vis and EPR spectroscopy, a comprehensive picture of the electronic structure and coordination chemistry of this compound and its metal complexes can be achieved. These advanced spectroscopic methodologies are indispensable tools in the field of thioimidazole research.

Computational Chemistry Approaches in Understanding 1 Methyl 5 Phenyl 1h Imidazole 2 Thiol and Its Interactions

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is routinely used in drug design to understand how a ligand, such as 1-methyl-5-phenyl-1H-imidazole-2-thiol, might interact with a biological target, typically a protein or enzyme. nih.gov The primary goal of molecular docking is to identify the most stable binding mode of the ligand within the active site of the target and to estimate the binding affinity, often expressed as a docking score or binding energy.

The process involves preparing the three-dimensional structures of both the ligand and the target protein. The ligand's structure is typically optimized to its lowest energy conformation. The protein structure is often obtained from crystallographic data from sources like the Protein Data Bank. chemrevlett.com Docking algorithms then systematically sample a large number of possible conformations and orientations of the ligand within the protein's binding site, calculating a score for each pose based on a defined scoring function. These scoring functions estimate the free energy of binding by considering factors such as electrostatic interactions, van der Waals forces, and hydrogen bonding.

For this compound, molecular docking could be employed to screen its binding affinity against a variety of known drug targets where imidazole-containing compounds have shown activity. For instance, studies on other imidazole (B134444) derivatives have explored their potential as inhibitors of enzymes like l-glutamine: d-fructose-6-phosphate amidotransferase or as agents targeting receptors like the beta2 adrenergic receptor. dergipark.org.tr A hypothetical docking study of this compound against a protein kinase, a common target for imidazole-based inhibitors, might yield results similar to those in the table below.

Table 1: Hypothetical Molecular Docking Results for this compound against a Protein Kinase Target.

| Parameter | Value | Interpretation |

|---|---|---|

| Binding Energy (kcal/mol) | -8.5 | Indicates a strong and favorable binding interaction. |

| Hydrogen Bonds | 2 | Forms key hydrogen bonds with amino acid residues in the active site (e.g., with a backbone NH and a side-chain OH). |

| Pi-Pi Stacking | 1 | The phenyl ring of the ligand interacts with an aromatic amino acid residue (e.g., Phenylalanine, Tyrosine). |

| Interacting Residues | Leu83, Val91, Ala104, Lys120, Phe210 | Highlights the specific amino acids in the binding pocket that contribute to the interaction. |

The results from such in silico studies can provide valuable hypotheses about the mechanism of action and guide the design of more potent analogs by suggesting modifications to the ligand structure that could enhance binding interactions. researchgate.net

Molecular Dynamics Simulations for Conformational Changes in Biological Systems

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, capturing the motion of atoms and molecules over time. semanticscholar.orgnih.gov MD simulations are a powerful tool for studying the physical movements of atoms and molecules and are widely used to investigate the conformational changes in biological systems, such as a protein's response to ligand binding. semanticscholar.orgumd.edu

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are applied to simulate the movements of the atoms over a specific period. nih.gov This allows researchers to observe how the ligand-protein complex behaves in a simulated physiological environment, including the presence of water molecules and ions. For the this compound-protein complex predicted by molecular docking, an MD simulation could be performed to assess the stability of the binding pose and to observe any induced conformational changes in the protein.

Key parameters analyzed during an MD simulation include the Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand, the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and the analysis of intermolecular interactions like hydrogen bonds over the simulation time. These simulations can reveal whether the initial docked pose is stable or if the ligand reorients to a more favorable conformation. They can also show how the protein structure adapts to the presence of the ligand, which is crucial for understanding the biological function and mechanism of action. nih.gov

Table 2: Key Parameters from a Hypothetical Molecular Dynamics Simulation of a this compound-Protein Complex.

| Parameter | Typical Value | Significance |

|---|---|---|

| RMSD of Protein Backbone | < 2 Å | Indicates that the overall protein structure remains stable throughout the simulation. |

| RMSD of Ligand | < 1.5 Å | Suggests that the ligand remains stably bound in the active site. |

| RMSF of Active Site Residues | Low (< 1 Å) | Indicates that the amino acids interacting with the ligand are not undergoing large conformational changes, suggesting a stable interaction. |

| Hydrogen Bond Occupancy | > 70% | Shows that key hydrogen bonds identified in docking are maintained for a significant portion of the simulation time. |

Density Functional Theory (DFT) Calculations for Reactivity and Stability Assessments

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. dergipark.org.trnih.gov DFT calculations are instrumental in assessing the intrinsic reactivity and stability of a molecule like this compound by providing insights into its electronic properties. orientjchem.org

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a larger gap implies higher stability and lower reactivity. orientjchem.org

Another important output is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution within the molecule. The MEP map helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting how the molecule will interact with other molecules, including biological targets. orientjchem.org DFT can also be used to calculate other properties such as bond lengths, bond angles, and vibrational frequencies, which can be compared with experimental data to validate the computational model. nih.govacs.org

Table 3: Hypothetical DFT-Calculated Electronic Properties of this compound (at B3LYP/6-31G** level of theory). dergipark.org.tr

| Property | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.2 eV | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | -1.8 eV | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Indicates good chemical stability. |

| Dipole Moment | 3.5 Debye | Suggests the molecule is polar, which can influence its solubility and binding interactions. |

| Molecular Electrostatic Potential | Negative potential around the sulfur and nitrogen atoms | These regions are likely sites for electrophilic attack or hydrogen bond donation. |

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Analysis

In the process of drug discovery and development, it is crucial to evaluate the pharmacokinetic and toxicological properties of a potential drug candidate. In silico ADMET prediction provides a rapid and cost-effective means to assess these properties at an early stage. nih.gov These computational models use the chemical structure of a compound like this compound to predict its absorption, distribution, metabolism, excretion, and toxicity profiles. researchgate.netnih.gov

ADMET prediction tools employ various algorithms, including quantitative structure-activity relationship (QSAR) models, to estimate a wide range of properties. These include physicochemical properties like lipophilicity (logP) and aqueous solubility (logS), which are crucial for absorption. Pharmacokinetic parameters such as blood-brain barrier (BBB) penetration, plasma protein binding, and interaction with metabolic enzymes like cytochrome P450 are also predicted. Toxicity predictions can identify potential liabilities such as mutagenicity, carcinogenicity, and cardiotoxicity. mdpi.com

For this compound, ADMET predictions can help to assess its drug-likeness and identify potential issues that may hinder its development as a therapeutic agent. For example, poor oral bioavailability or a high potential for adverse toxic effects could be flagged early on, allowing for structural modifications to mitigate these risks.

Table 4: Predicted ADMET Properties for this compound.

| Property | Predicted Value/Classification | Implication for Drug Development |

|---|---|---|

| Molecular Weight | 190.26 g/mol | Complies with Lipinski's rule (< 500). |

| LogP (Lipophilicity) | 2.5 | Good balance for solubility and membrane permeability. |

| Aqueous Solubility | Moderately soluble | May have adequate solubility for oral absorption. |

| Blood-Brain Barrier (BBB) Penetration | Predicted to be BBB-penetrant | Could be a candidate for CNS-acting drugs, or a liability if CNS effects are not desired. |

| CYP450 2D6 Inhibition | Predicted to be a non-inhibitor | Lower risk of drug-drug interactions. |

| AMES Toxicity | Predicted to be non-mutagenic | Lower risk of carcinogenicity. mdpi.com |

Theoretical Treatment of Metal Complexes with Imidazole-2-thiol Ligands

The imidazole and thiol groups present in this compound make it an excellent candidate for forming coordination complexes with various metal ions. wikipedia.org The study of such metal complexes is of great interest due to their potential applications in catalysis, materials science, and medicine. Theoretical methods, particularly DFT, are widely used to investigate the structure, bonding, and properties of these metal complexes. acs.org

Computational studies can predict the preferred coordination geometry of the complex, such as tetrahedral, square planar, or octahedral, depending on the metal ion and the ligand-to-metal ratio. These calculations can also elucidate the nature of the metal-ligand bond, determining whether the coordination occurs through the nitrogen atom of the imidazole ring, the sulfur atom of the thiol group, or both. The imidazole ring typically coordinates to metal ions through its basic imine nitrogen. wikipedia.org

Theoretical calculations can provide valuable information on the electronic structure of the metal complexes, including the distribution of electron density and the energies of the molecular orbitals. This information is crucial for understanding the reactivity and potential catalytic activity of the complexes. For instance, the HOMO-LUMO gap of the complex can be related to its electronic transitions and photochemical properties. Furthermore, theoretical studies can predict spectroscopic properties, such as vibrational frequencies and electronic absorption spectra, which can be compared with experimental data to confirm the structure of the synthesized complexes. nih.gov

Table 5: Theoretical Data for a Hypothetical [Cu(this compound)2Cl2] Complex.

| Property | Predicted Value/Description | Significance |

|---|---|---|

| Coordination Geometry | Distorted square planar | Describes the spatial arrangement of the ligands around the central copper ion. |

| Coordinating Atoms | Nitrogen from the imidazole ring and the external chloride ions | Identifies the specific atoms involved in bonding with the metal center. |

| Metal-Ligand Bond Length (Cu-N) | ~2.0 Å | Provides a quantitative measure of the bond strength. |

| Binding Energy | -50 kcal/mol | Indicates a thermodynamically stable complex. |

| Electronic Transition (Calculated) | d-d transition at ~600 nm | Corresponds to the absorption of light in the visible region, influencing the color of the complex. |

Broader Research Applications and Future Directions

Applications in Materials Science Research

The inherent properties of 1-methyl-5-phenyl-1H-imidazole-2-thiol, such as its ability to coordinate with metals and its aromatic nature, make it a valuable candidate for the development of advanced materials with tailored functionalities.

The imidazole (B134444) moiety, with its nitrogen atoms, serves as an effective recognition site for various analytes, particularly metal ions. This characteristic is being harnessed in the development of fluorescent sensors. For instance, novel imidazole-derived fluorescent sensors have been synthesized for the detection of copper (II) in aqueous solutions. These sensors operate on the principle of a dative covalent bond forming between the copper ion and the imidazole derivative, leading to a detectable change in fluorescence. While specific studies on this compound for sensor applications are emerging, the established success of similar imidazole derivatives underscores its potential in this area. The sensitivity of these sensors can be remarkably high, with detection limits reported to be as low as 0.09 and 0.28 µM, which is significantly below the permissible limit for copper in drinking water set by the US EPA. seejph.comresearchgate.net

Furthermore, the thiol group in conjunction with amine functionalities on modified carbon nanotubes has been utilized to create electrochemical sensors for the sensitive and selective determination of uranyl ions in water samples. rsc.org This highlights the synergistic role that both imidazole and thiol groups can play in the design of highly effective chemical sensors.

The application of imidazole and its derivatives as corrosion inhibitors for various metals, particularly steel in acidic environments, is a well-researched area. The effectiveness of these compounds lies in their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process.

Studies on compounds structurally similar to this compound, such as 4,5-Diphenyl-1H-Imidazole-2-Thiol (DIT), have demonstrated significant corrosion inhibition for C38 steel in 1 M HCl solution. researchgate.net The inhibition efficiency of DIT was found to increase with its concentration, reaching up to 92.74% at 10⁻² M. researchgate.net The adsorption of these molecules on the steel surface typically follows the Langmuir isotherm, indicating the formation of a monolayer. researchgate.net

The mechanism of inhibition involves both anodic and cathodic reactions of the corrosion process being suppressed. researchgate.net The presence of heteroatoms like nitrogen and sulfur, along with aromatic rings in the molecular structure, enhances the adsorption process. The general sequence of inhibition efficiency concerning heteroatoms is O < N < S < P. researchgate.net Theoretical studies, including Density Functional Theory (DFT), have been employed to understand the structural patterns and coating mechanisms of related inhibitors like phenyl phthalimide (B116566) derivatives, confirming the role of electron-donating substituents in enhancing inhibition efficiency. nih.gov

Corrosion Inhibition Efficiency of Imidazole Derivatives

| Inhibitor | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Concentration |

|---|---|---|---|---|

| 4,5-Diphenyl-1H-Imidazole-2-Thiol (DIT) | C38 Steel | 1 M HCl | 92.74 | 10⁻² M |

| Imidazole (IM) | AA5052 Aluminum Alloy | 1.0 M HCl | - | - |

| 2-Phenyl-2-imidazoline (2-PI) | AA5052 Aluminum Alloy | 1.0 M HCl | - | - |

The imidazole functionality is a key component in the development of advanced materials such as self-healing polymers and metal-organic frameworks (MOFs). The ability of the imidazole group to participate in metal coordination bonds is inspired by natural systems like byssal mussel threads and is utilized to create stimuli-responsive materials. digitellinc.com By incorporating imidazoles into polymer networks, it is possible to create materials with reversible crosslinking points, enabling self-healing capabilities that can increase the lifetime and safety of the material. digitellinc.com

Imidazole derivatives are also extensively used as ligands in the construction of MOFs. rsc.org These crystalline materials have a wide range of applications due to their porous nature and tunable properties. The structural diversity of MOFs can be controlled by the design of the imidazole-containing ligands. rsc.org For example, new cyclophanes containing imidazole-2-selone groups have been synthesized, demonstrating the versatility of imidazole-based structures in creating complex, functional materials. rsc.org

Ligand Chemistry and Coordination Compound Research

The nitrogen atoms in the imidazole ring of this compound make it an excellent ligand for coordinating with a variety of metal ions. This has led to extensive research into its role in ligand chemistry and the formation of coordination compounds.

Imidazole and its derivatives are fundamental building blocks in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. ontosight.aiwikipedia.org The coordination properties are influenced by factors such as the structure of the ligand, the nature of the metal center, and the coordination environment. researchgate.net The resulting metal-organic complexes can exhibit diverse three-dimensional networks and channels. nih.gov

The thiol group present in this compound can also participate in metal coordination, potentially leading to the formation of multinuclear complexes or supramolecular assemblies. The study of such metal complexes is crucial for designing new materials with specific catalytic, magnetic, or optical properties.

Metal complexes are increasingly being explored for their potential in medical diagnostics and therapy. numberanalytics.comnih.gov The unique properties of metal ions, such as their ability to form complexes with various geometries and oxidation states, make them suitable for designing novel diagnostic and therapeutic agents. nih.gov

Imidazole-containing ligands have been used to create multimodal imaging probes. For instance, phenyl-imidazole-fused phenanthroline (PIP) ligands have been used to synthesize Rhenium(I) and Technetium-99m(I) complexes that can be used for both optical and radioimaging. rsc.org The stability and optical properties of these complexes make them suitable for in vivo studies. rsc.org

Furthermore, the field of supramolecular chemistry has seen the development of metal-based entities for biomedical applications. frontiersin.org These include supramolecular coordination complexes (SCCs) and MOFs which have shown potential as anticancer drugs, drug delivery systems, and imaging agents. frontiersin.org The ability of imidazole-based ligands to drive the self-assembly of these complex structures is a key area of research. rsc.orgresearchgate.net While direct applications of this compound in this area are still under investigation, the foundational research with related compounds provides a strong basis for its future exploration in the development of metal-based supramolecular diagnostic and therapeutic agents.

Catalytic Applications of Thioimidazole Derivatives

The exploration of thioimidazole derivatives as catalysts, particularly in the realm of organocatalysis, represents a growing field of chemical research. While direct catalytic applications of this compound are not extensively documented in publicly available research, the broader class of imidazole-2-thiones and related structures have shown significant promise. These compounds are recognized as masked thiourea (B124793) derivatives, a class of molecules known to act as effective organocatalysts. tandfonline.com

The catalytic activity of such compounds often stems from their ability to form hydrogen bonds and activate substrates. For instance, imidazolidine-4-thiones have been identified as a class of promising prebiotic organocatalysts. uni-muenchen.de Their plausible existence under early Earth conditions and their demonstrated catalytic activity in challenging reactions like the α-alkylation of aldehydes underscore their potential. uni-muenchen.de Studies have shown that comparing different imidazolidine-4-thiones reveals superior activities and enantioselectivities for preferentially formed structures. uni-muenchen.de

Furthermore, research into imidazole N-oxides as precursors for nonracemic imidazole-2-thiones is paving the way for new chiral organocatalysts. tandfonline.com The imidazole moiety itself, particularly the N-3 lone pair, plays a crucial role in the catalytic process, with catalytic efficiency increasing in more alkaline conditions. nih.gov Imidazole and its derivatives have demonstrated cholinesterase-like properties by accelerating the hydrolysis of acetylthiocholine (B1193921) and propionylthiocholine. nih.gov This catalytic behavior has inspired the investigation of imidazolium-based ionic liquids as dual solvent-catalysts for sustainable synthesis, for example, in the production of vitamin esters. rsc.org

The general reactivity of the imidazole-2-thiol core, including its nucleophilic character, allows for various chemical transformations, which is a foundational aspect for its potential development as a catalyst. tandfonline.com The ability of imidazole derivatives to chelate metals also opens up possibilities for their use in catalysis. ontosight.ai Although specific examples for this compound are yet to be widely reported, the foundational research on related thioimidazole structures strongly suggests a rich potential for catalytic applications.

Role as Biochemical Research Tools (e.g., for studying enzyme interactions and metabolic pathways)

Derivatives of this compound are valuable tools in biochemical research, primarily for their ability to interact with and modulate the function of various biological macromolecules. Their most prominent role is as enzyme inhibitors, which allows researchers to probe the structure and function of enzymes, as well as their roles in metabolic pathways.

Enzyme Interaction Studies

The imidazole-2-thiol scaffold is a key feature in a multitude of compounds designed to inhibit specific enzymes. For example, derivatives of this class have been synthesized and evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. nih.gov Molecular modeling studies have been employed to elucidate the interactions between these imidazole derivatives and the active sites of COX-1 and COX-2. nih.gov

Furthermore, novel imidazole-2-one and their 2-thione analogs have been synthesized and assessed as selective inhibitors of carbonic anhydrase IX (CAIX), an enzyme implicated in cancer. nih.gov The ability of these compounds to selectively target a specific isozyme provides researchers with precise tools to study the physiological and pathological roles of CAIX.

In the context of cancer research, imidazole-2-thione derivatives linked to other molecular scaffolds have been developed as dual inhibitors of DNA intercalation and topoisomerase II, an enzyme essential for DNA replication. nih.gov These compounds serve as probes to understand the mechanisms of DNA damage and repair. The study of 4-phenyl-imidazole derivatives as inhibitors of indoleamine 2,3-dioxygenase (IDO), an important therapeutic target for cancer, further highlights the utility of this chemical class in drug discovery and biochemical investigation. nih.gov

A study on benzimidazole-2-thiol derivatives as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism, demonstrates their potential for investigating metabolic disorders like type 2 diabetes. nih.gov

| Enzyme Target | Imidazole Derivative Class | Research Application |

| Cyclooxygenase (COX-1/COX-2) | 2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]-N-(thiazole-2-yl)acetamide derivatives | Studying inflammation pathways nih.gov |

| Carbonic Anhydrase IX (CAIX) | Imidazole-2-ones and their 2-thione analogs | Investigating cancer-related metabolic processes nih.gov |

| Topoisomerase II | Imidazole-2-thiones linked to acenaphythylenone | Probing DNA replication and damage mechanisms nih.gov |

| Indoleamine 2,3-dioxygenase (IDO) | 4-phenyl-imidazole derivatives | Developing therapeutics for diseases with immune suppression nih.gov |

| α-Glucosidase | 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols | Investigating carbohydrate metabolism and diabetes nih.gov |

Metabolic Pathway Investigation

While the direct use of this compound for tracing metabolic pathways is not extensively documented, the study of the metabolism of related imidazole-containing compounds provides valuable insights. For instance, research on farnesyl-protein transferase inhibitors containing a 1,5-disubstituted imidazole ring has detailed their interaction with and metabolism by rat hepatic cytochrome P450s (CYP3A). nih.gov Such studies are crucial for understanding the metabolic fate of this class of compounds, including potential bioactivation or detoxification pathways. Methylation at the 2-position of the imidazole ring was found to significantly decrease the affinity for CYP3A, indicating that structural modifications can profoundly impact metabolic stability. nih.gov

The imidazole core is a fundamental component of several key biomolecules involved in metabolism, such as histidine, purines (adenine and guanine), and biotin. researchgate.net This inherent biological relevance makes synthetic imidazole derivatives interesting candidates for probing metabolic processes. For example, studies on the effects of imidazole derivatives on cellular proliferation and apoptosis in leukemia cells have shown their ability to modulate signaling pathways like the Wnt/β-catenin pathway. nih.gov By observing the downstream effects of these compounds, researchers can gain a better understanding of the intricate networks that govern cell fate.

Emerging Trends and Challenges in Imidazole-2-thiol Research

The field of imidazole-2-thiol research is dynamic, with several emerging trends focused on the development of novel therapeutic agents and more efficient synthetic methodologies. However, significant challenges remain in the synthesis and functionalization of these complex molecules.

Emerging Trends

A primary trend in this area is the continued exploration of imidazole-2-thiol derivatives for a wide range of biological activities. niscpr.res.in Researchers are actively designing and synthesizing new analogs with potential applications as anticancer, antimicrobial, and antifungal agents. ontosight.aiontosight.ai The quest for novel, biologically potent imidazole derivatives remains a highly active area in medicinal chemistry. researchgate.net

In the realm of synthetic chemistry, there is a growing emphasis on the development of green and sustainable synthetic methods. This includes the use of microwave-assisted synthesis to produce imidazole-2-ones and their 2-thione analogs, which can reduce reaction times and improve yields. nih.gov Recent advances also focus on the regiocontrolled synthesis of substituted imidazoles to create specific substitution patterns that can enhance biological activity. rsc.org

Another emerging area is the application of computational techniques in the design and study of new imidazole-2-thiol derivatives. In silico ADME (absorption, distribution, metabolism, and excretion) predictions and molecular modeling are increasingly being used to guide the synthesis of compounds with improved pharmacokinetic properties and to understand their interactions with biological targets. nih.gov

Challenges in Research

Despite the progress, significant challenges persist in the synthesis and application of imidazole-2-thiol derivatives. A major hurdle is the selective functionalization of the imidazole ring. nih.gov Achieving specific substitution patterns, which is often crucial for biological activity, can be difficult and require multi-step synthetic routes.

The development of drug resistance in pathogens and cancer cells poses a continuous challenge that necessitates the design of new imidazole derivatives that can overcome these resistance mechanisms. nih.gov For instance, the emergence of metronidazole-resistant Trichomonas vaginalis highlights the need for alternative therapies based on novel nitroimidazole scaffolds. nih.gov

Furthermore, some 5-nitroimidazole compounds have been associated with mutagenic activity in prokaryotic microorganisms. nih.gov A significant challenge is to design and synthesize new derivatives that retain their therapeutic efficacy while minimizing or eliminating such toxic side effects. nih.gov The unpredictable nature of how structural modifications will affect biological activity remains a fundamental challenge in the development of new drugs based on the imidazole-2-thiol scaffold. niscpr.res.in

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 1-methyl-5-phenyl-1H-imidazole-2-thiol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of thiourea derivatives with α-halo ketones or aldehydes under acidic conditions. For example, substituting the phenyl group at position 5 requires precise stoichiometric control of the aryl aldehyde precursor. Microwave-assisted synthesis (120°C, 30 min) has been shown to improve yields (up to 78%) compared to traditional reflux methods (50–60%) by reducing side-product formation . Optimization of solvent polarity (e.g., ethanol vs. DMF) and catalyst selection (e.g., NH₄OAc) is critical for regioselectivity.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H NMR : The thiol proton (-SH) typically appears as a broad singlet at δ 3.5–4.0 ppm, while the methyl group at position 1 resonates as a singlet near δ 3.1–3.3 ppm. Aromatic protons from the phenyl ring appear as multiplets at δ 7.2–7.6 ppm .

- IR : The thiol (-SH) stretch is observed at 2550–2600 cm⁻¹, and C=N imidazole vibrations occur at 1600–1650 cm⁻¹ .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 217.1 (calculated for C₁₀H₁₀N₂S). High-resolution mass spectrometry (HRMS) is recommended to distinguish isotopic patterns from potential impurities .

Q. What chromatographic methods are suitable for analyzing this compound in complex mixtures?

- Methodological Answer : Reverse-phase HPLC using a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) achieves baseline separation. A gradient elution (20–80% acetonitrile over 15 min) with UV detection at 254 nm is effective. For purity assessment, compare retention times with spiked standards and monitor for byproducts such as oxidized sulfonic acid derivatives .

Advanced Research Questions

Q. How does substituent variation at the phenyl ring (e.g., electron-withdrawing/donating groups) affect the compound’s electronic properties and reactivity?

- Methodological Answer : Computational studies (DFT/B3LYP/6-31G*) reveal that electron-withdrawing groups (e.g., -NO₂ at the para position) lower the HOMO energy (-5.8 eV vs. -5.2 eV for unsubstituted), enhancing electrophilic reactivity. Experimental validation via Hammett plots (ρ = +1.2 for nucleophilic substitution) confirms these trends. Substituents also influence tautomeric equilibria between thiol and thione forms, detectable via variable-temperature NMR .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antifungal vs. kinase inhibition)?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent). For antifungal studies (e.g., against Candida albicans), use standardized CLSI M27 protocols in RPMI-1640 media. For kinase assays (e.g., EGFR inhibition), validate target engagement via Western blotting for phosphorylated substrates. Cross-validate using isothermal titration calorimetry (ITC) to measure binding affinities directly .

Q. How can computational tools predict the compound’s metabolic stability and toxicity?

- Methodological Answer : Use ADMET predictors like SwissADME or ProTox-II to estimate CYP450 metabolism (e.g., CYP3A4-mediated oxidation of the thiol group) and hepatotoxicity. Molecular docking (AutoDock Vina) into human serum albumin (PDB: 1AO6) predicts plasma protein binding, which correlates with half-life. Experimental validation via microsomal stability assays (e.g., rat liver microsomes + NADPH) is recommended .

Q. What crystallographic techniques are suitable for resolving the compound’s solid-state structure?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) can resolve bond lengths and angles. Use SHELXT for structure solution and SHELXL for refinement. Key parameters include the C-S bond length (1.70–1.75 Å) and dihedral angles between the imidazole and phenyl rings (15–25°). For poorly diffracting crystals, synchrotron radiation improves resolution .

Key Challenges & Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.